N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Compounds with an indole nucleus are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways.
Pharmacokinetics
The solubility of a similar compound, n-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, in dmso is 22 mg/ml, while it is insoluble in water . This suggests that the compound might have similar solubility properties, which could affect its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide typically involves multiple steps, including the formation of the indole core, the introduction of the 4-chlorobenzylthio group, and the final coupling with the benzamide moiety. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where the indole core reacts with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Coupling with Benzamide: The final step involves the coupling of the intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-chlorobenzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Research: Its unique structure makes it a subject of interest in synthetic organic chemistry for developing new synthetic methodologies.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide: shares similarities with other indole-based compounds and benzamide derivatives.
4-Chlorobenzylthio derivatives: Compounds with similar thioether linkages.
Indole derivatives: Compounds with the indole core structure.
Uniqueness
- The combination of the indole core with the 4-chlorobenzylthio group and the benzamide moiety makes this compound unique.
- Its specific substitution pattern and functional groups confer distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2OS/c1-18-13-19(2)15-21(14-18)26(30)28-11-12-29-16-25(23-5-3-4-6-24(23)29)31-17-20-7-9-22(27)10-8-20/h3-10,13-16H,11-12,17H2,1-2H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORMOVBPQNWPNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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